Quinine 1'-Oxide

Descripción

BenchChem offers high-quality Quinine 1'-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinine 1'-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

54821-44-2 |

|---|---|

Fórmula molecular |

C20H24N2O3 |

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

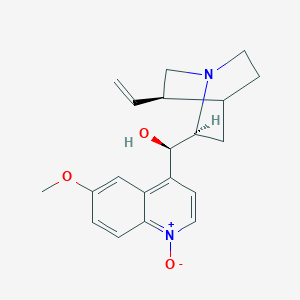

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |

Clave InChI |

GBBIANHNFAPFOH-WZBLMQSHSA-N |

SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

SMILES isomérico |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |

SMILES canónico |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Sinónimos |

(8α,9R)-6’-Methoxycinchonan-9-ol 1’-Oxide; Quinine 1’-N-Oxide; Quinine N’-Oxide; Quinine ar-N-Oxide; |

Origen del producto |

United States |

An In-depth Technical Guide to the In Vitro Mechanism of Action of Quinine 1'-Oxide

Introduction

For centuries, quinine, a quinoline alkaloid derived from the cinchona tree, has been a cornerstone in the treatment of malaria, one of the world's most devastating infectious diseases.[1] Its primary role in modern medicine is in the management of severe Plasmodium falciparum malaria, particularly in regions with chloroquine resistance.[2] The parasite's increasing resistance to available therapies, however, necessitates a continuous search for novel antimalarial agents and a deeper understanding of the mechanisms of existing and related compounds.[1]

Quinine 1'-oxide is a metabolite of quinine, formed through the oxidation of the quinoline nitrogen. While the mechanism of action of the parent compound, quinine, has been extensively studied, the specific in vitro activities of its N-oxide metabolite are less well-characterized. This guide provides a comprehensive overview of the established mechanism of quinine and delineates a proposed multi-faceted mechanism of action for quinine 1'-oxide. We will explore its potential roles in heme detoxification, the induction of oxidative stress, and DNA interactions, grounded in the broader context of quinoline and N-oxide pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental frameworks to investigate the bioactivity of this compound.

The Established Mechanism of Action of Quinine: A Foundation

The most widely accepted mechanism of action for quinine, and other quinoline antimalarials like chloroquine, is the disruption of the parasite's heme detoxification pathway within the acidic digestive vacuole.[2][3]

During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline structure called hemozoin, or "malaria pigment".[4][5] Quinine, being a weak base, is thought to accumulate in the acidic environment of the parasite's digestive vacuole.[3] There, it interferes with hemozoin formation, likely by binding to heme molecules and preventing their incorporation into the growing hemozoin crystal.[6][7] This inhibition leads to an accumulation of toxic free heme, which in turn catalyzes the production of reactive oxygen species (ROS), damages cellular membranes, and inhibits parasite enzymes, ultimately leading to parasite death.[8]

Proposed In Vitro Mechanisms of Action for Quinine 1'-Oxide

The introduction of an N-oxide moiety to the quinoline core of quinine can potentially alter its physicochemical properties and introduce novel biological activities. Based on the known actions of quinine and the established pharmacology of other aromatic N-oxides, we propose a tripartite mechanism for quinine 1'-oxide that warrants in-vitro investigation.

Inhibition of Hemozoin Biocrystallization

Structurally, quinine 1'-oxide retains the core quinoline scaffold responsible for the primary antimalarial activity of its parent compound. It is therefore highly probable that it also interferes with hemozoin formation. The N-oxide group may, however, alter the compound's basicity and lipophilicity, which could affect its accumulation in the digestive vacuole and its affinity for heme.

The primary hypothesis is that quinine 1'-oxide, like quinine, binds to free heme, forming a complex that caps the growing hemozoin crystal, thereby preventing further polymerization.[7] This leads to the buildup of toxic heme, initiating the cascade of events described for quinine.

Induction of Oxidative Stress via Redox Cycling

A distinct and compelling potential mechanism for quinine 1'-oxide, separate from that of its parent compound, is the direct induction of oxidative stress through redox cycling. Many aromatic N-oxides are known to be bioreducible, acting as prodrugs that can be activated under hypoxic conditions or by specific reductases to generate reactive radical species.[9] Quinoxaline 1,4-di-N-oxides, for example, are known to generate reactive oxygen species following the reduction of the N-oxide group, leading to DNA and lipid damage.[10]

It is plausible that intracellular reductases within P. falciparum could reduce the N-oxide group of quinine 1'-oxide. This one-electron reduction would form a radical anion, which can then react with molecular oxygen to produce superoxide radicals (O₂⁻) and regenerate the parent N-oxide. This futile cycling process generates a continuous flux of ROS, overwhelming the parasite's antioxidant defenses and leading to widespread oxidative damage to proteins, lipids, and nucleic acids.[1]

Caption: Proposed mechanism of ROS generation by Quinine 1'-Oxide.

Direct DNA Interaction and Damage

The planar aromatic quinoline ring system present in quinine and its N-oxide suggests a potential for interaction with parasitic DNA. While this is not considered the primary mechanism for quinine, the introduction of the N-oxide group could enhance this activity. Some N-oxide-containing compounds are known to function as DNA-damaging agents.[9] The mechanism could involve direct intercalation between DNA base pairs or the generation of DNA adducts following metabolic activation. Furthermore, the ROS generated from the potential redox cycling of quinine 1'-oxide can directly cause oxidative damage to DNA, leading to single- and double-strand breaks.[11]

In Vitro Experimental Protocols for Mechanistic Elucidation

To systematically investigate the proposed mechanisms of action for quinine 1'-oxide, a series of robust in vitro assays are required. The following protocols provide a framework for this investigation.

Core Experimental Workflow

The overall workflow for characterizing the in vitro mechanism of action of quinine 1'-oxide should follow a logical progression from determining its general antimalarial activity to dissecting its specific molecular interactions.

Caption: Experimental workflow for investigating Quinine 1'-Oxide's mechanism.

Protocol 1: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-Based Assay)

This high-throughput assay measures the proliferation of P. falciparum by quantifying the accumulation of parasite DNA.[12]

1. Preparation of Drug Plates:

-

Serially dilute quinine 1'-oxide in an appropriate solvent (e.g., DMSO), followed by dilution in RPMI 1640 medium.

-

Dispense 25 µL of each drug dilution into a 96-well flat-bottomed microtiter plate. Include wells for a positive control (e.g., quinine) and a drug-free control.

2. Parasite Culture and Plate Inoculation:

-

Use a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) at the ring stage.[13]

-

Adjust the culture to a 1% parasitemia and 2% hematocrit in complete RPMI 1640 medium.

-

Add 175 µL of the parasite suspension to each well of the pre-dosed plate.

3. Incubation:

-

Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[12]

4. Lysis and Staining:

-

Prepare a lysis buffer containing SYBR Green I dye. A typical buffer consists of 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100, with a 1:5000 dilution of SYBR Green I stock.[14]

-

After incubation, freeze the plates at -20°C or -80°C for at least 2 hours, then thaw at room temperature to lyse the red blood cells.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

5. Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Hemozoin (β-Hematin) Inhibition Assay

This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin, the synthetic analogue of hemozoin.[4][15]

1. Reagent Preparation:

-

Prepare a stock solution of hemin (e.g., 2.5 mM in DMSO).

-

Prepare a 1 M acetate buffer, pH 4.8.

-

Prepare serial dilutions of quinine 1'-oxide in DMSO.

2. Assay Procedure:

-

In a 96-well plate, add 90 µL of the hemin solution (diluted to 50 µM in the acetate buffer).[16]

-

Add 10 µL of the test compound dilutions to the respective wells. Include positive (chloroquine) and negative (DMSO) controls.

-

To initiate polymerization, add a catalyst such as Tween 20 to a final concentration of 0.012 g/liter .[16]

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

3. Quantification:

-

After incubation, centrifuge the plate to pellet the β-hematin crystals.

-

Carefully remove the supernatant.

-

Wash the pellet with DMSO to remove any unreacted hemin.

-

Dissolve the β-hematin pellet in 0.1 M NaOH.

-

Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the DMSO control.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels in P. falciparum.

1. Parasite Preparation and Staining:

-

Use a synchronized culture of P. falciparum at the trophozoite stage (when metabolic activity is high).

-

Wash the parasitized red blood cells with RPMI 1640 medium.

-

Incubate the cells with 5 µM DCFDA in RPMI 1640 for 30 minutes at 37°C in the dark.[17]

2. Drug Treatment:

-

Wash the cells to remove excess DCFDA.

-

Resuspend the cells in complete medium and expose them to various concentrations of quinine 1'-oxide, a positive control (e.g., H₂O₂ or menadione), and a negative control.

-

Incubate for a defined period (e.g., 1-3 hours) at 37°C.

3. Data Acquisition:

-

After incubation, wash the cells with PBS.

-

Analyze the fluorescence of the oxidized product (DCF) using a flow cytometer or a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm).[18]

-

An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Protocol 4: DNA Damage Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[19]

1. Cell Treatment and Embedding:

-

Treat synchronized P. falciparum cultures with quinine 1'-oxide for a specified duration (e.g., 4 hours). Include a positive control for DNA damage (e.g., methyl methanesulfonate) and a negative control.

-

Isolate the parasites from the red blood cells using saponin lysis.

-

Mix the isolated parasites with low-melting-point agarose and layer onto a pre-coated microscope slide. Allow the agarose to solidify.

2. Lysis:

-

Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) overnight at 4°C. This step lyses the cells and nuclear membranes, leaving behind nucleoids containing supercoiled DNA.

3. Electrophoresis:

-

Place the slides in an alkaline electrophoresis buffer (pH > 13) and allow the DNA to unwind.

-

Perform electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will relax and migrate out of the nucleoid, forming a "comet tail."[20][21]

4. Visualization and Analysis:

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I or ethidium bromide).

-

Visualize the comets using a fluorescence microscope.

-

Use image analysis software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.[21]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the toxicity of the compound against a mammalian cell line (e.g., HepG2 or Vero) to establish a selectivity index.[22][23]

1. Cell Seeding:

-

Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with serial dilutions of quinine 1'-oxide for 24-48 hours.

3. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]

4. Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm.

5. Analysis:

-

Calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is then calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Data Presentation and Interpretation

Quantitative Data Summary

All IC₅₀ and CC₅₀ values should be presented in a clear, tabular format for easy comparison.

| Compound | P. falciparum Strain | IC₅₀ (nM) [95% CI] | Mammalian Cell Line | CC₅₀ (µM) [95% CI] | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Quinine 1'-Oxide | 3D7 (CQ-sensitive) | [Experimental Value] | HepG2 | [Experimental Value] | [Calculated Value] |

| Dd2 (CQ-resistant) | [Experimental Value] | HepG2 | [Experimental Value] | [Calculated Value] | |

| Quinine (Control) | 3D7 (CQ-sensitive) | [Experimental Value] | HepG2 | [Experimental Value] | [Calculated Value] |

| Dd2 (CQ-resistant) | [Experimental Value] | HepG2 | [Experimental Value] | [Calculated Value] |

Conclusion

While the definitive in vitro mechanism of action of quinine 1'-oxide remains to be fully elucidated, this guide provides a robust scientific framework for its investigation. The established antiplasmodial activity of its parent compound, quinine, via the inhibition of hemozoin formation, serves as a logical starting point.[2][6] However, the presence of the N-oxide functionality strongly suggests the potential for additional or alternative mechanisms, including the induction of oxidative stress through redox cycling and direct DNA interaction.[9][10]

The detailed protocols provided herein offer a systematic approach to test these hypotheses. By combining parasite viability assays with specific target-based investigations into hemozoin inhibition, ROS production, and DNA damage, researchers can build a comprehensive profile of quinine 1'-oxide's bioactivity. Such studies are crucial for understanding the structure-activity relationships of quinoline N-oxides and may unveil novel therapeutic strategies in the ongoing fight against malaria.

References

-

Noedl, H., Wongsrichanalai, C., & Wernsdorfer, W. H. (2002). Histidine-Rich Protein II: a Novel Approach to Malaria Drug Sensitivity Testing. Antimicrobial Agents and Chemotherapy, 46(6), 1658–1664. [Link]

-

Noedl, H., Bronnert, J., Yingyuen, K., & Wernsdorfer, W. H. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 72(5), 531–535. [Link]

-

WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. Retrieved from [Link]

-

WWARN. (n.d.). Estimation of Plasmodium falciparum drug susceptibility ex vivo by HRP2 ELISA - SOP Template - Clinical Module. Retrieved from [Link]

-

Fidock, A. E., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]

-

Machado, M., Murtinheira, F., Lobo, E., & Nogueira, F. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSM Microbiology, 4(1), 1029. [Link]

-

Rebelo, M., Sousa, C., Shapiro, H. M., Mota, M. M., Grobusch, M. P., & Hänscheid, T. (2013). A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. PLOS ONE, 8(4), e61606. [Link]

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

-

Noedl, H., Wernsdorfer, W. H., Miller, R. S., & Wongsrichanalai, C. (2003). Malaria drug-susceptibility testing. HRP2-based assays: current data, future perspectives. Wiener Klinische Wochenschrift, 115(1-2), 33-36. [Link]

-

Coronado, L. M., Cetina-Catillo, H., & Spadafora, C. (2019). Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. Frontiers in Cellular and Infection Microbiology, 9, 392. [Link]

-

de Paula, J. C. C., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58, e18308. [Link]

-

Buller, R. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences, 114(28), 7240-7241. [Link]

-

Greiner, T., et al. (2023). Micromolar Dihydroartemisinin Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes. International Journal of Molecular Sciences, 24(14), 11776. [Link]

-

Nduati, E., et al. (2015). An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs. Malaria Journal, 14, 484. [Link]

-

Roepe, P. D., et al. (2017). Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. ACS Medicinal Chemistry Letters, 8(8), 846-851. [Link]

-

Noedl, H., et al. (2003). Malaria drug-susceptibility testing. HRP2-based assays: current data, future perspectives. Wiener klinische Wochenschrift, 115(1-2), 33-36. [Link]

-

Xiong, Y., et al. (2021). MalariaCometChip for high-throughput quantification of DNA damage in Plasmodium falciparum. STAR Protocols, 2(3), 100749. [Link]

-

Machado, M., Murtinheira, F., Lobo, E., & Nogueira, F. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSM Microbiology, 4(1), 1029. [Link]

-

Ncokazi, K. K., & Egan, T. J. (2005). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 49(11), 4824–4826. [Link]

-

N'guessan, D. U. J.-P., et al. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. [Link]

-

Słoczyńska, K., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5345-5381. [Link]

-

Carter, K. C., et al. (2012). A Novel Way to Grow Hemozoin-Like Crystals In Vitro and Its Use to Screen for Hemozoin Inhibiting Antimalarial Compounds. PLOS ONE, 7(7), e41006. [Link]

-

Pessina, A., et al. (1995). In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. Archives of Toxicology, 69(7), 479-484. [Link]

-

Wang, J., et al. (2018). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. Food and Chemical Toxicology, 118, 594-603. [Link]

-

Singh, K., & Singh, J. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

-

Oikawa, S., & Kawanishi, S. (2001). Oxidative and nitrative DNA damage induced by industrial chemicals in relation to carcinogenesis. Industrial Health, 39(3), 183-192. [Link]

-

Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64. [Link]

-

Rakotoarimanana, H., et al. (2016). Implication of Glutathione in the In Vitro Antiplasmodial Mechanism of Action of Ellagic Acid. PLOS ONE, 11(8), e0160871. [Link]

-

Coronado, L. M., Cetina-Catillo, H., & Spadafora, C. (2019). Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. Frontiers in Cellular and Infection Microbiology, 9, 392. [Link]

-

Mohan, K., et al. (1992). Oxidative damage of erythrocytes infected with Plasmodium falciparum. An in vitro study. Annals of Hematology, 65(5), 233-236. [Link]

-

Ignatushchenko, M. V., & Winter, R. W. (2000). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

-

Rebelo, M., et al. (2013). A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. PLOS ONE, 8(4), e61606. [Link]

-

Singh, S., & Singh, P. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 759. [Link]

-

Egan, T. J. (2013). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry, 56(10), 3843-3858. [Link]

-

Słoczyńska, K., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5345-5381. [Link]

-

El-Nabi, S. E. H. (2015). Evaluation of DNA Damage by DNA Fragmentation and Comet Assays in Experimental Toxoplasmosis with Virulent Strain. Journal of Parasitology Research, 2015, 685317. [Link]

-

de Paula, J. C. C., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58, e18308. [Link]

-

Kumar, A., et al. (2014). Opposing Roles for Two Molecular Forms of Replication Protein A in Rad51-Rad54-Mediated DNA Recombination in Plasmodium falciparum. Eukaryotic Cell, 13(4), 493-504. [Link]

-

O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-Biological Interactions, 80(1), 1-41. [Link]

-

Kumar, S., et al. (2011). Reactive Oxygen Species-Dependent Cell Signaling Regulates the Mosquito Immune Response to Plasmodium falciparum. Antioxidants & Redox Signaling, 14(6), 943-955. [Link]

-

Mohring, F., et al. (2013). Real-Time Imaging of the Intracellular Glutathione Redox Potential in the Malaria Parasite Plasmodium falciparum. PLOS Pathogens, 9(12), e1003788. [Link]

-

Chedea, V. S., et al. (1999). Cytotoxicity and superoxide anion generation by some naturally occurring quinones. Phytotherapy Research, 13(8), 695-697. [Link]

-

Dhawan, A., et al. (2018). Chapter 1: The Comet Assay: A Versatile Tool for Assessing DNA Damage. In The Comet Assay in Toxicology. Royal Society of Chemistry. [Link]

-

Salagovic, J., et al. (1996). The comet assay for the detection of genotoxic damage in the earthworms: a promising tool for assessing the biological hazards of polluted sites. Folia Biologica, 42(1-2), 17-21. [Link]

-

Kleszczyński, K., & Bilska, B. (2023). Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection. International Journal of Molecular Sciences, 24(22), 16407. [Link]

Sources

- 1. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 6. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. researchgate.net [researchgate.net]

- 22. scielo.br [scielo.br]

- 23. scielo.br [scielo.br]

In Vivo Metabolite Profiling of Quinine 1'-Oxide: A Comprehensive Technical Guide

Executive Summary

The in vivo metabolite profiling of alkaloid N-oxides presents a unique analytical and biochemical challenge. Quinine 1'-oxide (CAS 54821-44-2), the quinoline N-oxide derivative of the antimalarial drug quinine, serves as a complex substrate that undergoes simultaneous Phase I oxidation and bioreduction. Unlike standard small molecules, N-oxides are highly susceptible to both thermal degradation and enzymatic reduction, requiring highly specialized sample preparation and high-resolution mass spectrometry (HRMS) workflows.

This guide provides a rigorous, self-validating methodological framework for the in vivo profiling of quinine 1'-oxide, detailing the causality behind experimental choices, expected biotransformation pathways, and the analytical logic required to prevent ex vivo artifacts.

Mechanistic Pathways of Biotransformation

To design an effective profiling experiment, one must first understand the enzymatic causality driving the clearance of quinine 1'-oxide. The molecule features two distinct ring systems—a quinuclidine ring and an N-oxidized quinoline ring—each targeted by different enzyme families.

-

Bioreduction (Hepatic and Gut Microbiome): Alkaloid N-oxides are highly susceptible to electrochemical and enzymatic reduction . In vivo, hepatic reductases and gut flora rapidly reduce quinine 1'-oxide back to the parent alkaloid, quinine.

-

CYP450-Mediated Oxidation: The quinuclidine ring of quinine is a classic substrate for Cytochrome P450 3A4 (CYP3A4), which catalyzes hydroxylation at the C3 position . Consequently, quinine 1'-oxide undergoes parallel 3-hydroxylation to form 3-hydroxyquinine 1'-oxide. Additionally, CYP2D6 drives the O-demethylation of the methoxy group on the quinoline core .

-

Aldehyde Oxidase (AO) Pathway: The N-oxidized quinoline ring is uniquely vulnerable to nucleophilic attack. Aldehyde oxidase (AO) facilitates a Reissert-Henze-type biotransformation, inserting an oxygen atom at the C2' position to form a stable 2'-quinolone derivative .

Fig 1: Predicted in vivo metabolic pathways of quinine 1'-oxide via CYP450 and AO enzymes.

Self-Validating Experimental Protocol

Standard metabolite profiling workflows often fail for N-oxides due to ex vivo degradation. If a sample is left at room temperature, the N-oxide may spontaneously reduce, leading to false-positive identification of "quinine" as an in vivo metabolite. The following step-by-step methodology integrates self-validating controls to guarantee data integrity.

Step 1: In Vivo Dosing & Controlled Bio-Sampling

-

Administration: Administer quinine 1'-oxide (e.g., 10 mg/kg IV or PO) to the animal model (e.g., Sprague-Dawley rats).

-

Cold Quenching (Critical Causality): Collect blood samples into pre-chilled tubes containing K₂EDTA. Immediately quench the sample by adding 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. Why? The acidic, sub-zero environment instantly denatures plasma reductases and stabilizes the thermally labile N-O bond.

-

Isotopic Validation Spike: Immediately spike the sample with a stable isotope-labeled standard, Quinine-d5 1'-oxide .

-

Self-Validation Logic: If subsequent LC-MS analysis detects Quinine-d5 (the reduced form of the standard), it proves ex vivo reduction occurred during handling, and the sample must be discarded. If only Quinine-d5 1'-oxide is detected, the protocol is validated, and any unlabeled quinine found is a true in vivo metabolite.

-

Step 2: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

-

Conditioning: Condition MCX cartridges with 100% Methanol followed by 2% Formic Acid in Water.

-

Loading: Centrifuge the quenched plasma/urine and load the supernatant.

-

Washing: Wash with 2% Formic Acid, followed by 100% Methanol. Why? Quinine 1'-oxide possesses a basic quinuclidine nitrogen (pKa ~8.5). At low pH, this nitrogen is fully protonated and strongly retained on the sulfonic acid sites of the MCX resin. The methanol wash removes neutral and acidic endogenous lipids, preventing ion suppression.

-

Elution: Elute with 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the quinuclidine nitrogen, breaking the ionic interaction for recovery. Evaporate under cold N₂ gas and reconstitute in the mobile phase.

Step 3: LC-HRMS/MS Analysis

-

Chromatography: Utilize a C18 column with polar endcapping. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Mass Spectrometry: Operate a Q-TOF or Orbitrap in positive Electrospray Ionization (ESI+) mode. Acquire full scan data (m/z 100–800) at high resolution (>70,000 FWHM) with Data-Dependent Acquisition (DDA) for MS/MS fragmentation.

Step 4: Mass Defect Filtering (MDF) Data Processing

-

Logic: Biotransformations shift the exact mass of the parent drug in predictable ways. Quinine 1'-oxide has a fractional mass of 0.1860. Its Phase I metabolites will cluster tightly around a mass defect window of 0.170 to 0.200.

-

Execution: Apply an MDF window in the processing software. Why? This computationally strips away 95% of endogenous matrix background, isolating the trace drug metabolites for structural elucidation.

Fig 2: Step-by-step LC-HRMS/MS workflow for in vivo metabolite profiling and data processing.

Quantitative Data & Metabolite Mapping

The table below summarizes the exact mass shifts and predicted molecular formulas required to program the HRMS inclusion lists and mass defect filters.

| Metabolite | Biotransformation Pathway | Chemical Formula | Exact Mass[M+H]⁺ | Mass Shift (Da) | Primary Enzyme |

| Quinine 1'-Oxide | Parent Compound | C₂₀H₂₄N₂O₃ | 341.1860 | 0.0000 | N/A |

| Quinine | Bioreduction | C₂₀H₂₄N₂O₂ | 325.1911 | -15.9949 | Hepatic Reductases |

| 3-Hydroxyquinine 1'-Oxide | Aliphatic Hydroxylation | C₂₀H₂₄N₂O₄ | 357.1809 | +15.9949 | CYP3A4 |

| O-Desmethylquinine 1'-Oxide | O-Demethylation | C₁₉H₂₂N₂O₃ | 327.1703 | -14.0157 | CYP2D6 |

| 2'-Quinolone Derivative | Reissert-Henze Oxidation | C₂₀H₂₄N₂O₄ | 357.1809 | +15.9949 | Aldehyde Oxidase |

| 3-Hydroxyquinine | Reduction + Hydroxylation | C₂₀H₂₄N₂O₃ | 341.1860 | 0.0000 | Reductases + CYP3A4 |

Note: The 2'-Quinolone derivative and 3-Hydroxyquinine 1'-oxide are isobaric (m/z 357.1809). They must be differentiated chromatographically and via MS/MS fragmentation. The quinolone derivative will show unique fragmentation of the modified quinoline core, whereas the 3-hydroxy metabolite will show a mass shift (+16 Da) localized entirely on the quinuclidine product ions.

References

-

Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source: Molecules (MDPI) URL:[Link]

-

Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro Source: Frontiers in Pharmacology URL:[Link]

-

CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever Source: Malaria Journal (NIH PMC) URL:[Link]

-

General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction Source: The Journal of Organic Chemistry (NIH PMC) URL:[Link]

The Toxicity and Safety Profile of Quinine 1'-Oxide: Mechanistic Insights and Toxicological Implications

Executive Summary

Quinine 1'-oxide (also known as Quinine N-oxide; CAS: 109906-48-1) is a critical oxidative metabolite and synthetic derivative of the cinchona alkaloid quinine 1[1]. While quinine has historically served as a cornerstone antimalarial and anti-arrhythmic agent, its clinical utility is frequently bottlenecked by dose-dependent toxicities, such as severe cinchonism and hemolytic disorders. Understanding the safety profile, metabolic fate, and toxicity of its N-oxide derivative is essential for drug development professionals aiming to design safer antimalarial analogs, synthesize aldehyde oxidase metabolites, or monitor food and beverage safety 2[2].

This technical guide provides an in-depth analysis of the structural causality behind the reduced toxicity of quinine 1'-oxide, alongside self-validating protocols for its synthesis and analytical profiling.

Structural and Metabolic Causality

The in vivo metabolism of quinine is predominantly mediated by hepatic cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19 3[3]. While the major metabolic pathway leads to 3-hydroxyquinine, a secondary but toxicologically significant pathway involves the N-oxidation of the quinuclidine nitrogen, yielding quinine 1'-oxide 3[3].

The Causality of N-Oxidation: The tertiary amine located in the quinuclidine ring of quinine is highly nucleophilic and sterically accessible compared to the aromatic quinoline nitrogen. During CYP-mediated oxidation or targeted synthetic ozonolysis, this nitrogen acts as an electron donor, readily forming the N-oxide 4[4]. This structural modification drastically increases the topological polar surface area (TPSA) of the molecule and decreases its lipophilicity (LogP). Consequently, quinine 1'-oxide exhibits altered pharmacokinetics—including reduced blood-brain barrier permeability and faster renal clearance—which directly mitigates its systemic toxicity 2[2]. It is frequently detected as a urinary clearance component following the consumption of quinine-containing beverages 5[5].

Figure 1: Hepatic CYP-mediated metabolic pathways of quinine yielding quinine 1'-oxide.

Toxicity Profile and Safety Assessment

The toxicity of quinine 1'-oxide is markedly lower than that of its parent compound. The addition of the oxygen atom neutralizes the basicity of the quinuclidine amine, which alters the molecule's binding affinity to off-target receptors (such as hERG potassium channels), thereby mitigating the cardiotoxic and neurotoxic effects typically associated with quinine 4[4].

In vitro cellular toxicity assays have demonstrated that quinine 1'-oxide is relatively non-toxic. When evaluated for cytotoxicity, related N-oxide compounds exhibited a highly favorable toxicity index of > 15,000, making this structural motif a strong candidate for further investigation as a safer antimalarial scaffold 4[4].

Quantitative Safety & Toxicity Metrics

| Toxicity Metric | Quinine (Parent Alkaloid) | Quinine 1'-oxide | Mechanistic Rationale |

| In Vitro Cytotoxicity Index | Moderate (< 1,000) | High (> 15,000) | N-oxidation neutralizes the basicity of the quinuclidine amine, drastically reducing off-target cellular toxicity. |

| Electrochemical Reduction Potential | -1.03 V | -1.15 V | The N-oxide requires a higher overpotential for reduction at a dropping mercury electrode, indicating greater electrochemical stability 2[2]. |

| Receptor Binding Affinity | High (Readily blocks potassium channels) | Low | Increased topological polar surface area (TPSA) and altered charge distribution prevent efficient binding to hERG channels. |

| Excretion Profile | Primarily hepatic metabolism | Direct renal clearance | Enhanced hydrophilicity facilitates rapid urinary excretion, minimizing systemic accumulation 5[5]. |

Validated Experimental Protocols

To accurately study the toxicity and pharmacology of quinine 1'-oxide, researchers must synthesize and validate the compound with high purity. The following self-validating protocol leverages regioselective ozonolysis, ensuring the quinoline ring remains intact while avoiding the over-oxidation commonly seen with traditional electrophilic oxidants 6[6].

Figure 2: Step-by-step synthetic workflow and self-validation for quinine 1'-oxide.

Protocol 1: Regioselective Synthesis of Quinine 1'-oxide

Rationale: Traditional oxidants like mCPBA can lead to competing epoxidation of the vinyl group. Controlled ozonolysis at sub-zero temperatures ensures regioselective N-oxidation exclusively at the quinuclidine core 4[4].

-

Dissolution: Dissolve 1.0 equivalent of pure quinine in a solvent mixture of acetone and water (95:5 v/v). The presence of water is critical to stabilize the intermediate ozonide and prevent unwanted side reactions.

-

Ozonolysis: Cool the reaction vessel to between -12°C and 0°C. Bubble a low flow of ozone gas through the solution.

-

Self-Validation Checkpoint: Monitor the reaction continuously via TLC (DCM:MeOH 9:1). The complete disappearance of the parent quinine spot dictates the immediate cessation of ozone bubbling.

-

-

Quenching: Purge the system with argon or nitrogen for 15 minutes to remove excess dissolved ozone, then concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography to isolate quinine 1'-oxide. This method reliably yields the product at approximately 72% 4[4].

Protocol 2: Analytical Validation (LC-MS and Electrochemistry)

Every synthesized batch must be analytically validated to ensure the absence of unreacted quinine, which would artificially inflate toxicity readings in downstream assays.

-

LC-Q-ToF-MS Profiling: Inject the sample into an LC-MS system. Quinine 1'-oxide must exhibit a protonated molecular ion at m/z 341 [M+H]+ (a +16 mass shift from quinine's m/z 325). Confirm structural integrity by identifying specific product fragment ions at m/z 323, 296, 186, and 160. The signals at m/z 186 and 160 confirm the quinoline ring remains unoxidized 2[2].

-

Electrochemical Verification: Utilize a dropping mercury electrode (DME) with a Britton–Robinson buffer (pH 3–7). Quinine 1'-oxide reduces as a single peak at a potential of −1.15 V , which is distinct and easily resolvable from unreacted quinine's reduction peak at −1.03 V 2[2].

Regulatory and Handling Guidelines

While quinine 1'-oxide exhibits low acute toxicity in vitro, it is classified commercially as an API impurity and pharmaceutical reference standard 7[7]. It is strictly for laboratory and research use, not for human consumption.

-

Handling: Standard laboratory safety precautions must be observed. Personnel should handle the compound in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coats) 1[1].

-

Storage: Store the neat compound in a cool, dry environment away from strong oxidizing agents to prevent the degradation of the sensitive vinyl group.

References

-

ResearchGate. "Synthesis of quinine-N-oxide".[Link]

-

ResearchGate. "Enhancement of Behavioral Effect and Acute Toxicity of Methamphetamine by Quinine in Rats".[Link]

-

MDPI. "Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides".[Link]

-

ACS Publications. "General Approach To Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert–Henze-Type Reaction".[Link]

-

ResearchGate. "Summary of quinine metabolism". [Link]

Sources

High-Throughput HPLC-MS/MS Protocol for the Quantification of Quinine 1'-Oxide in Human Plasma

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma Analytes: Quinine 1'-Oxide (Target), Quinine-d3 N-Oxide (Internal Standard)

Introduction & Scientific Rationale

Quinine, a cinchona alkaloid utilized historically as an antimalarial and currently for off-label management of nocturnal leg cramps, undergoes extensive hepatic metabolism. The primary metabolic pathways, driven predominantly by the cytochrome P450 system (specifically CYP3A4 and CYP1A2), result in the formation of several metabolites, including 3-hydroxyquinine and quinine 1'-oxide (an N-oxide derivative on the quinuclidine ring) [1].

Accurate quantification of quinine 1'-oxide in human plasma is critical for CYP3A4 phenotyping, therapeutic drug monitoring (TDM), and toxicological assessments. However, bioanalytical quantification presents a unique challenge: quinine 1'-oxide and 3-hydroxyquinine are isobaric (both yield a protonated molecular ion [M+H]+ at m/z 341.2). Because both metabolites can undergo a neutral loss of water (-18 Da) during collision-induced dissociation (CID) to yield a product ion at m/z 323.2[2], chromatographic resolution is an absolute requirement to prevent cross-talk and ensure assay selectivity.

This application note details a robust, self-validating HPLC-MS/MS methodology designed to isolate and quantify quinine 1'-oxide from human plasma, utilizing stable isotope-labeled internal standards to correct for matrix-induced ionization effects.

Metabolic pathways of quinine highlighting the formation of isobaric metabolites.

Materials and Reagents

-

Reference Standards: Quinine 1'-oxide (Purity ≥ 98%), Quinine-d3 N-oxide (Internal Standard, IS) [4].

-

Biological Matrix: Human plasma (K2-EDTA anticoagulant).

-

Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water ( H2O ).

-

Additives: Formic Acid (FA), Ammonium Formate.

Causality Note: K2-EDTA is selected as the anticoagulant because heparin can occasionally cause matrix suppression in positive electrospray ionization (ESI+) for basic alkaloids.

Experimental Protocol

Sample Preparation Workflow

We utilize a low-volume protein precipitation (PPT) technique. While solid-phase extraction (SPE) offers cleaner extracts, PPT with cold methanol provides a superior balance of high-throughput efficiency and excellent recovery for polar alkaloid N-oxides [3]. Methanol is specifically chosen over acetonitrile because it produces a "softer" protein crash, reducing the co-precipitation (trapping) of the analyte within the protein pellet.

Step-by-Step Procedure:

-

Aliquot: Transfer 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

-

IS Spiking: Add 10 µL of the Quinine-d3 N-oxide working solution (500 ng/mL in 50% MeOH). Vortex briefly.

-

Precipitation: Add 300 µL of ice-cold Methanol (-20°C) containing 0.1% Formic Acid to disrupt drug-protein binding.

-

Mixing: Vortex vigorously for 2 minutes to ensure complete denaturation.

-

Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

-

Transfer & Reconstitution: Transfer 200 µL of the clear supernatant to an autosampler vial. Add 200 µL of Mobile Phase A (aqueous) to match the initial gradient conditions and prevent solvent-induced peak broadening.

Step-by-step plasma sample preparation and LC-MS/MS workflow for quinine 1'-oxide.

Chromatographic Separation (HPLC)

To resolve the isobaric interference between quinine 1'-oxide and 3-hydroxyquinine, a Biphenyl stationary phase is mandated. The biphenyl phase leverages π−π interactions with the quinoline ring of the analytes, offering orthogonal selectivity compared to standard C18 columns driven purely by hydrophobic dispersion forces.

Table 1: HPLC Conditions

| Parameter | Specification |

| Column | Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | Water + 5 mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2.0 µL |

Gradient Program:

-

0.0 - 0.5 min: 10% B

-

0.5 - 3.0 min: Linear ramp to 60% B

-

3.0 - 3.5 min: Flush at 95% B

-

3.5 - 5.0 min: Re-equilibration at 10% B

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Causality Note: The transition m/z 341.2 → 323.2 represents the loss of H2O from the protonated molecular ion. Because the N-oxide modification (+16 Da) resides on the quinuclidine ring, the resulting fragment at 323.2 retains this mass shift relative to the native quinine fragment (which appears at m/z 307.2) [2].

Table 2: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Quinine 1'-Oxide (Target) | 341.2 | 323.2 | 50 | 35 | 28 |

| Quinine 1'-Oxide (Qualifier) | 341.2 | 198.1 | 50 | 35 | 40 |

| Quinine-d3 N-Oxide (IS) | 344.2 | 326.2 | 50 | 35 | 28 |

Self-Validating System Checks

To ensure the protocol acts as a self-validating system, the following quality control (QC) gates must be integrated into every analytical batch:

-

System Suitability Test (SST): Prior to batch acquisition, inject a neat standard mixture (LOD level). The signal-to-noise (S/N) ratio for the m/z 341.2 → 323.2 transition must be ≥ 10:1, and the retention time must not deviate by more than ± 0.1 min from the established method.

-

Matrix Factor (MF) Evaluation: Calculate the IS-normalized matrix factor by dividing the peak area ratio (Analyte/IS) of a post-extraction spiked blank plasma sample by the peak area ratio of a neat solution at the same concentration. An MF between 0.85 and 1.15 validates that ionization suppression/enhancement is adequately controlled by the stable-isotope IS.

-

Carryover Blank: Inject a double-blank (matrix with no analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte peak area in the blank must be ≤ 20% of the Lower Limit of Quantification (LLOQ) peak area to confirm the absence of autosampler or column carryover.

References

- CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever. Malaria Journal (PMC).

- Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI.

- High throughput quantification of quinidine in human plasma by LC/MS/MS for therapeutic drug monitoring. ResearchGate.

- Quinine-d3 N-Oxide | Stable Isotope Labelled Standard. Benchchem.

extraction protocols for quinine 1'-oxide from biological matrices

Application Note: High-Throughput Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of Quinine 1'-Oxide in Biological Matrices

Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Pharmacologists Matrix: Human Plasma and Urine Analytes: Quinine, Quinine 1'-oxide (N-oxide metabolite)

Introduction & Mechanistic Rationale

Quinine, a historic cinchona alkaloid, remains a critical therapeutic agent for severe Plasmodium falciparum malaria. However, its complex pharmacokinetic profile and narrow therapeutic index necessitate rigorous therapeutic drug monitoring. In vivo, quinine undergoes extensive hepatic Phase I metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme [1].

The primary metabolic pathways yield 3-hydroxyquinine and quinine 1'-oxide (the N-oxide metabolite). Recent toxicological studies suggest that CYP-mediated generation of these oxidative metabolites may be linked to intracellular oxidative stress in erythrocytes, potentially contributing to severe adverse events like Blackwater Fever (BWF) [1]. Accurately quantifying quinine 1'-oxide in plasma and urine is therefore critical for both pharmacokinetic profiling and toxicological research.

The Causality of the Extraction Chemistry

Quinine and its 1'-oxide metabolite possess a bicyclic quinuclidine ring and a quinoline ring. The quinuclidine nitrogen is highly basic (pKa ~8.5). To extract these analytes from complex biological matrices (e.g., plasma proteins and phospholipids), Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard [2].

-

Acidic Pre-treatment: Adding formic acid (FA) to the plasma disrupts protein binding and ensures the basic nitrogens are fully protonated (positively charged).

-

Dual Retention Mechanism: During loading, the protonated analytes are retained by strong electrostatic interactions with the sulfonic acid groups of the MCX sorbent, while the lipophilic quinoline backbone is retained by the reversed-phase polymeric matrix.

-

Orthogonal Washing & Elution: This dual-retention allows for aggressive washing with 100% organic solvents (methanol) to remove neutral lipids without eluting the target analytes. Elution is then triggered by introducing a strong base (ammonium hydroxide), which neutralizes the analytes, breaking the ionic bond and allowing recovery.

Figure 1: Hepatic CYP3A4-mediated metabolism of Quinine to its primary oxidative metabolites.

Materials and Reagents

-

Sorbent: Oasis® MCX 96-well plate (30 mg/well, Waters Corporation) or equivalent mixed-mode polymeric strong cation exchange sorbent.

-

Analytical Standards: Quinine 1'-oxide reference standard, Quinine-d3 1'-oxide (Stable Isotope-Labeled Internal Standard, SIL-IS) [3].

-

Reagents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH, 25%), Ammonium Formate.

-

Matrix: Blank human plasma (K₂EDTA) or urine.

Step-by-Step SPE Extraction Protocol

This protocol is designed as a self-validating system. The inclusion of the SIL-IS prior to any sample manipulation ensures that any volumetric losses, matrix effects, or extraction inefficiencies are mathematically corrected during MS quantification.

Step 3.1: Sample Pre-treatment

-

Thaw plasma samples on ice. Vortex to ensure homogeneity.

-

Aliquot 200 µL of plasma (or urine) into a 2 mL 96-well collection plate.

-

Add 20 µL of the Internal Standard working solution (e.g., 500 ng/mL Quinine-d3 1'-oxide in 50% MeOH).

-

Add 600 µL of 2% Formic Acid in Water (v/v) to acidify the sample.

-

Vortex mix for 2 minutes at 1000 rpm. Centrifuge at 4,000 × g for 5 minutes to pellet any precipitated high-molecular-weight proteins.

Step 3.2: Solid-Phase Extraction (MCX) Workflow

-

Condition: Pass 1.0 mL of Methanol through the MCX plate. (Do not let the sorbent dry).

-

Equilibrate: Pass 1.0 mL of 2% Formic Acid in Water .

-

Load: Apply the entire pre-treated sample supernatant (~800 µL) to the sorbent. Apply a gentle vacuum (1-2 in Hg) to achieve a flow rate of ~1 mL/min.

-

Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water to remove hydrophilic endogenous interferences (salts, peptides).

-

Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove hydrophobic neutral and acidic interferences (phospholipids). Note: The basic analytes remain ionically bound.

-

Dry: Apply high vacuum (>10 in Hg) for 2 minutes to remove residual solvent.

-

Elute: Elute the target analytes into a clean collection plate using 1.6 mL of 5% Ammonium Hydroxide in Methanol (v/v) [2].

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of Mobile Phase A (10 mM Ammonium Formate + 0.1% FA). Vortex and transfer to autosampler vials.

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for Quinine N-oxides.

LC-MS/MS Analytical Conditions

The structural fragility of the N-oxide bond requires careful optimization of the MS collision energy to prevent in-source fragmentation back to the parent quinine molecule [3].

-

Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) or equivalent.

-

Column Temperature: 40°C.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) Positive Mode.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Mechanistic Note |

| Quinine | 325.2 | 307.2 | 50 | 25 | Loss of H₂O |

| Quinine 1'-oxide | 357.2 | 341.2 | 50 | 20 | Loss of Oxygen (-16 Da)[3] |

| Quinine 1'-oxide | 357.2 | 323.2 | 50 | 30 | Secondary confirmation |

| Quinine-d3 1'-oxide (IS) | 360.2 | 344.2 | 50 | 20 | Loss of Oxygen (-16 Da) |

Data Presentation & Assay Validation Parameters

To ensure the trustworthiness of the protocol, the assay must be validated according to FDA/EMA bioanalytical guidelines. The use of MCX SPE drastically reduces matrix effects (ion suppression) commonly caused by plasma phospholipids, which typically co-elute with basic drugs in simpler protein precipitation (PPT) methods.

Table 2: Representative Validation Data (Human Plasma)

| Parameter | Quinine | Quinine 1'-oxide | Acceptance Criteria |

| Linear Dynamic Range | 5.0 – 5000 ng/mL | 1.0 – 1000 ng/mL | R² ≥ 0.995 |

| Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL | 1.0 ng/mL | S/N > 10 |

| Extraction Recovery (SPE) | 87.1 ± 3.8% | 84.5 ± 4.2% | Consistent across QCs |

| Matrix Effect (Ion Suppression) | < 8% | < 10% | IS-normalized MF ~1.0 |

| Intra-day Precision (%CV) | 3.2 – 6.5% | 4.1 – 7.2% | ≤ 15% (≤ 20% at LLOQ) |

Self-Validating Systems & Troubleshooting

-

In-Source Fragmentation Check: N-oxides are thermally labile. If the MS source temperature or declustering potential is too high, Quinine 1'-oxide will lose its oxygen atom in the source and appear as a peak in the Quinine MRM channel (m/z 325.2) at the retention time of the N-oxide. Always monitor the parent channel at the N-oxide retention time to rule out artificial inflation of parent drug concentrations.

-

Matrix Factor (MF) Evaluation: Post-column infusion of the analyte while injecting a blank matrix extract should be performed. A stable baseline indicates the MCX wash steps successfully removed phospholipid interferences.

-

Recovery Drop-off: If extraction recovery drops below 70%, verify the pH of the loading sample. If the sample pH exceeds 4.0, the basic nitrogens will not be fully protonated, leading to poor retention on the strong cation exchange sorbent.

References

-

CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever. National Center for Biotechnology Information (PMC). Available at:[Link]

-

High-Performance Liquid Chromatography with Diode Array Detection for the Simultaneous Quantification of Piperaquine and Mefloquine in Human Plasma. Longdom Publishing. Available at:[Link]

using quinine 1'-oxide as a reference standard in LC-MS

An Application Note and Comprehensive Protocol for the Use of Quinine 1'-Oxide as a Reference Standard in LC-MS

Authored by: A Senior Application Scientist

Abstract

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone of quantitative bioanalysis, demanding the highest levels of accuracy and precision.[1][2] A critical component in achieving reliable data is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[3] While stable isotope-labeled internal standards (SIL-ISs) are often considered the gold standard, their synthesis can be costly and time-consuming.[4][5] This application note presents a comprehensive guide to the use of Quinine 1'-Oxide, a structural analog and primary metabolite of quinine, as a robust and cost-effective internal standard for the LC-MS/MS quantification of quinine and other related cinchona alkaloids. We provide a detailed examination of its properties, step-by-step protocols for its implementation, and a complete framework for method validation in accordance with international regulatory guidelines.[4]

Introduction: The Rationale for a Structural Analog IS

The primary function of an internal standard is to mimic the behavior of the target analyte throughout the entire analytical workflow, thereby compensating for potential analyte loss during extraction, injection volume variations, and fluctuations in ionization efficiency (matrix effects).[1][3]

An ideal IS should possess physicochemical properties nearly identical to the analyte. While a SIL-IS achieves this best, a carefully selected structural analog can offer comparable performance.[1] Quinine 1'-Oxide is an excellent candidate for an IS in quinine analysis for several key reasons:

-

Structural Similarity: As the N-oxide derivative of quinine, it shares the same core quinuclidine and quinoline rings, leading to similar extraction recovery and chromatographic behavior.[6][7]

-

Metabolic Relevance: It is a known metabolite of quinine, making it relevant for pharmacokinetic studies.[8]

-

Distinct Mass: The addition of an oxygen atom to the quinuclidine nitrogen results in a mass shift of +16 Da compared to quinine, providing a clear mass-to-charge (m/z) distinction in the mass spectrometer and preventing cross-interference.[6]

-

Ionization Behavior: The core structure responsible for ionization remains intact, suggesting it will respond similarly to changes in ion source conditions.

This guide will provide the necessary protocols to leverage these advantages for robust bioanalytical method development.

Physicochemical and Spectrometric Properties

A thorough understanding of the reference standard's properties is fundamental to method development.

| Property | Quinine | Quinine 1'-Oxide | Justification & Reference |

| Chemical Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₃ | The addition of one oxygen atom at the quinuclidine nitrogen.[6][9] |

| Molecular Weight | 324.42 g/mol | 340.42 g/mol | Calculated from the chemical formula.[6][10] |

| Monoisotopic Mass | 324.1838 u | 340.1787 u | Essential for high-resolution mass spectrometry.[11] |

| pKa (Quinuclidine N) | ~8.5 | Lower than Quinine | Oxidation to an N-oxide decreases the basicity of the tertiary amine.[7][8] This can slightly alter retention time on reversed-phase columns. |

| Protonated Ion [M+H]⁺ | m/z 325.19 | m/z 341.18 | The precursor ions to be monitored in positive electrospray ionization (ESI+).[6] |

| Key MS/MS Fragments | m/z 307, 160, 186 | m/z 323, 160, 186 | The fragment ions (product ions) used for quantification and qualification. The loss of H₂O from quinine [M+H]⁺ gives m/z 307, while the equivalent loss from the N-oxide gives m/z 323. The quinoline ring fragments (m/z 160, 186) are common to both.[6] |

Core Experimental Protocols

These protocols provide a starting point for method development and validation. Optimization is expected based on the specific matrix and instrumentation used.

Preparation of Stock and Working Solutions

Accurate preparation of standards is critical for the entire assay.

| Step | Procedure | Notes |

| 1. Primary Stock (1 mg/mL) | Accurately weigh ~5 mg of Quinine 1'-Oxide reference standard. Dissolve in methanol in a 5 mL Class A volumetric flask. | Use an analytical balance with sufficient precision. Ensure complete dissolution before filling to volume. Store at -20°C or below.[12] |

| 2. Intermediate Stock (100 µg/mL) | Dilute 1 mL of the Primary Stock to 10 mL with methanol in a Class A volumetric flask. | This step reduces errors associated with diluting very small volumes. |

| 3. IS Working Solution (e.g., 100 ng/mL) | Serially dilute the Intermediate Stock with 50:50 (v/v) methanol:water to the final desired concentration. | The final concentration should be chosen to provide a robust signal in the analytical matrix, typically corresponding to the mid-point of the calibration curve.[1] |

| 4. Analyte Standards | Prepare Quinine stock and working solutions using the same procedure to create calibration standards (CS) and quality control (QC) samples. | Prepare CS and QC samples from separate primary stock solutions to ensure accuracy.[12] |

Sample Preparation: Protein Precipitation (PPT)

This protocol is suitable for plasma or serum and is designed for high-throughput analysis.

-

Aliquot Samples: Pipette 50 µL of blank matrix, calibration standards, QCs, or unknown samples into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 25 µL of the Quinine 1'-Oxide IS Working Solution to every tube except for blank matrix (to which 25 µL of 50:50 methanol:water is added).

-

Precipitate Proteins: Add 150 µL of cold acetonitrile containing 1% formic acid. The acid helps to keep the basic analytes in their ionized, more soluble form.

-

Vortex: Vortex all tubes vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge: Centrifuge at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

-

Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a clean HPLC vial or 96-well plate for LC-MS/MS analysis.

Workflow for Sample Preparation and Analysis

Caption: General workflow from sample preparation to final data reporting.

LC-MS/MS Instrumental Parameters

These parameters are a robust starting point for a standard C18 column.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, <3 µm | Provides good retention and peak shape for alkaloids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization.[13] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good chromatographic efficiency. |

| Gradient | 5% B to 95% B over 3 min | A generic gradient to elute analytes of moderate hydrophobicity. Should be optimized for separation from matrix interferences. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Alkaloids readily form [M+H]⁺ ions. |

| MRM Transitions | Quinine: 325.2 -> 307.2 (Quantifier), 325.2 -> 160.1 (Qualifier)Quinine 1'-Oxide (IS): 341.2 -> 323.2 (Quantifier) | These transitions are specific and provide high signal intensity based on known fragmentation patterns.[6] Collision energy must be optimized for the specific instrument. |

| Dwell Time | ~100 ms | A sufficient time to acquire 12-15 data points across a chromatographic peak. |

Method Validation Framework

A bioanalytical method must be rigorously validated to ensure its reliability.[2][14] The following framework is based on the ICH M10 Bioanalytical Method Validation guideline.[4]

The Principle of Internal Standard Correction

Caption: How an IS corrects for process variations affecting analyte and IS signals similarly.

Selectivity and Specificity

-

Protocol: Analyze at least six different blank matrix lots. Check for endogenous peaks at the retention times of quinine and quinine 1'-oxide.

-

Acceptance Criteria: The response of any interfering peak must be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte, and ≤ 5% for the internal standard.[4]

Calibration Curve and Linearity

-

Protocol: Prepare a calibration curve with a blank, a zero standard (blank + IS), and 6-8 non-zero calibrators spanning the expected concentration range.

-

Acceptance Criteria: A linear regression of the analyte/IS peak area ratio versus concentration should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal values (±20% at the LLOQ).[15]

Accuracy and Precision

-

Protocol: Analyze QC samples at four levels (LLOQ, Low, Medium, High) in replicate (n=5) across at least three separate analytical runs (inter-day and intra-day).

-

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[4][16]

Stability

The stability of quinine and quinine 1'-oxide must be evaluated under various conditions to ensure sample integrity.

| Stability Test | Conditions | Acceptance Criteria |

| Freeze-Thaw Stability | Three freeze-thaw cycles (-20°C or -80°C to room temp). | Mean concentration of stability QCs must be within ±15% of nominal values. |

| Bench-Top Stability | Keep QC samples at room temperature for an expected duration of sample handling (e.g., 4-24 hours). | Mean concentration within ±15% of nominal. |

| Autosampler Stability | Store processed samples in the autosampler (e.g., 4°C) for the expected run time. | Mean concentration within ±15% of nominal.[17] |

| Long-Term Stability | Store QC samples at -20°C or -80°C for a period exceeding the study duration. | Mean concentration within ±15% of nominal. |

Note: Quinine and its N-oxide are known to be photosensitive.[18] All stock solutions and biological samples should be protected from light.

Conclusion

Quinine 1'-Oxide serves as an excellent, fit-for-purpose internal standard for the LC-MS/MS quantification of quinine. Its structural similarity ensures it effectively tracks the analyte during sample processing and analysis, correcting for experimental variability and matrix effects. By following the detailed protocols and rigorous validation framework presented in this application note, researchers, scientists, and drug development professionals can develop highly reliable, accurate, and robust bioanalytical methods that adhere to global regulatory standards. The use of a readily synthesized or commercially available analog like Quinine 1'-Oxide provides a practical and scientifically sound alternative to a SIL-IS, facilitating efficient drug development and pharmacokinetic research.

References

-

Nowik, W., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Available at: [Link]

-

de Faria, N. V., et al. (2014). Representative LC-MS/MS chromatograms: of quinine (IS, 1) and olanzapine (OLA, 2). ResearchGate. Available at: [Link]

-

TLC, F., et al. (2017). Synthesis of quinine-N-oxide. ResearchGate. Available at: [Link]

-

Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Available at: [Link]

-

Tegeder, I., et al. (2018). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PMC. Available at: [Link]

-

Egan, T. J., et al. (2007). The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids. PMC. Available at: [Link]

-

Tarkowski, T., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. PMC. Available at: [Link]

-

Oriental Journal of Chemistry. (2023). Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC. Available at: [Link]

-

Malaria Journal. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. PMC. Available at: [Link]

-

Semantic Scholar. (2009). Development and Validation of LC-MS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. Available at: [Link]

-

Agilent. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Available at: [Link]

-

PubMed. (1990). Synthesis of 10,11-dihydroxydihydroquinidine N-oxide, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy. Available at: [Link]

-

PMC. (2024). Fluorescence Analysis of Quinine in Commercial Tonic Waters. Available at: [Link]

-

MDPI. (2024). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Available at: [Link]

-

Rasayan Journal of Chemistry. (2025). DEVELOPMENT OF AN LC-MS/MS METHOD FOR THE QUANTIFICATION OF FRUQUINTINIB IN PLASMA SAMPLES. Available at: [Link]

-

Wikipedia. Quinine total synthesis. Available at: [Link]

-

Waters. LCMS QC Reference Material. Available at: [Link]

-

Royal Society of Chemistry. (2020). Molecular salts of quinine. A crystal engineering route to enhance the aqueous solubility. Available at: [Link]

-

ResearchGate. (2016). Internal Standards for Quantitative LC-MS Bioanalysis. Available at: [Link]

-

NIST. Quinine. Available at: [Link]

-

ACS Publications. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Available at: [Link]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. sisu.ut.ee [sisu.ut.ee]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinine [webbook.nist.gov]

- 10. 奎宁 90% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. Quinine 1’-Oxide | CAS 54821-44-2 | LGC Standards [lgcstandards.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. orientjchem.org [orientjchem.org]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note: NMR Spectroscopy Structural Analysis of Quinine 1'-Oxide

Abstract

The structural elucidation of alkaloid N-oxides is a critical task in pharmaceutical impurity profiling and metabolite identification. Quinine, a major cinchona alkaloid, possesses two distinct tertiary nitrogen centers: the highly basic quinuclidine nitrogen (N-1) and the less basic quinoline aromatic nitrogen (N-1'). This application note provides a comprehensive, step-by-step protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of quinine 1'-oxide (CAS: 54821-44-2)[1]. By leveraging 1D and 2D NMR techniques, we detail the causal relationships between N-oxidation and the resulting chemical shift perturbations, establishing a self-validating workflow for definitive structural assignment.

Introduction & Mechanistic Background

In drug development, distinguishing between regioisomeric N-oxides is paramount. The oxidation of quinine typically occurs at the more nucleophilic quinuclidine nitrogen to form quinine 1-oxide[2]. However, under specific oxidative conditions or metabolic pathways, oxidation at the quinoline nitrogen yields quinine 1'-oxide[3].

The structural verification of quinine 1'-oxide relies heavily on NMR spectroscopy. The introduction of an oxygen atom at the N-1' position induces a strong electron-withdrawing effect on the quinoline ring. This results in a pronounced deshielding (downfield shift) of the adjacent protons (specifically H-2' and H-8') and carbons, while the quinuclidine moiety remains largely unperturbed. This comparative Δδ (chemical shift difference) is the cornerstone of the analytical methodology described herein.

Experimental Protocols

Sample Preparation

Causality Insight: The choice of solvent is critical. While quinine and its derivatives are often soluble in Methanol- d4 (CD 3 OD), Chloroform- d (CDCl 3 ) is preferred for quinine 1'-oxide to prevent rapid exchange of the hydroxyl proton at C-9, which can provide valuable structural correlations in 2D NMR.

-

Weighing: Accurately weigh 15–20 mg of high-purity quinine 1'-oxide reference standard into a clean glass vial.

-

Dissolution: Add 0.6 mL of anhydrous CDCl 3 (containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference).

-

Homogenization: Sonicate the vial for 2 minutes at room temperature until the solid is completely dissolved, ensuring a homogeneous isotropic solution.

-

Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a clean glass Pasteur pipette.

NMR Data Acquisition Parameters

Causality Insight: To establish a self-validating system, 1D spectra provide quantitative integration and initial mapping, while 2D spectra (COSY, HSQC, HMBC) unambiguously link the spin systems and bridge the quinuclidine and quinoline moieties across the C-9 linkage.

-

Instrument Setup: Insert the sample into a 400 MHz or higher NMR spectrometer equipped with a multinuclear probe. Tune and match the probe to 1 H and 13 C frequencies.

-

1 H NMR Acquisition:

-

Spectral width: 12 ppm.

-

Number of scans (ns): 16.

-

Relaxation delay (d1): 2.0 s (ensures complete relaxation for accurate integration).

-

-

13 C NMR Acquisition:

-

Spectral width: 250 ppm.

-

Number of scans (ns): 1024 (due to the lower natural abundance of 13 C).

-

Decoupling: WALTZ-16 1 H decoupling.

-

-

2D NMR Acquisition:

-

COSY: 128 t1 increments, 4 scans per increment. Maps adjacent proton-proton couplings.

-

HSQC: 256 t1 increments. Correlates protons to directly attached carbons.

-

HMBC: 256 t1 increments, optimized for long-range coupling constants ( nJCH=8 Hz). Critical for confirming the N-1' oxidation by observing correlations from H-2' to C-4' and C-8a'.

-

Structural Elucidation Workflow

Figure 1: NMR structural elucidation workflow for quinine 1'-oxide.

Data Presentation and Interpretation

The definitive proof of 1'-oxidation lies in the comparative analysis against the parent quinine molecule. The N-oxide dipole ( N+−O− ) at the quinoline ring deshields the adjacent protons due to the inductive electron-withdrawing effect and magnetic anisotropy.

Table 1: Key 1 H NMR Chemical Shift Comparisons (in CDCl 3 , δ ppm)

| Position | Proton Assignment | Quinine (Parent) δ | Quinine 1'-oxide δ | Δδ (Shift) | Causality / Observation |

| 2' | Quinoline Ar-H | ~8.70 | ~8.95 | +0.25 | Strong deshielding due to ortho-relationship to the N-1' oxide group. |

| 8' | Quinoline Ar-H | ~8.00 | ~8.45 | +0.45 | Deshielding due to spatial proximity and electronic effects of N-1' oxide. |

| 3' | Quinoline Ar-H | ~7.35 | ~7.45 | +0.10 | Minor effect; meta to the N-oxide. |

| 9 | Carbinol C-H | ~5.55 | ~5.60 | +0.05 | Linkage proton; minimally affected by quinoline oxidation. |